Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Description
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (hereafter referred to as the target compound) is a pyridopyrimidine derivative synthesized via the reaction of 6-amino-1,3-dimethyluracil and dimethyl acetylenedicarboxylate (DMAD) in refluxing methanol . Key properties include:
- Molecular formula: C₁₁H₁₁N₃O₅
- Molecular weight: 288 (M+Na⁺, LC-MS/ESI)
- Yield: 63% (yellow powder)
- Melting point: 202.3–203.9 °C
- Spectroscopic data: IR peaks at 1654–1734 cm⁻¹ (C=O stretches) and 3775 cm⁻¹ (N–H) .
This compound serves as a precursor for anti-HIV-1 agents, particularly N’-arylidene carbohydrazide derivatives .
Properties
IUPAC Name |
methyl 1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-13-8-7(9(16)14(2)11(13)18)5(10(17)19-3)4-6(15)12-8/h4H,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELLQRXGRPSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=O)N2)C(=O)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191021 | |
| Record name | Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37587-38-5 | |
| Record name | Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037587385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (CAS: 37587-38-5) is a synthetic compound with a complex molecular structure characterized by the formula C11H11N3O5. Its unique chemical properties have led to investigations into its biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O5 |
| Molecular Weight | 265.23 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The presence of multiple functional groups allows for potential interactions with protein binding sites.
Antiviral Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, similar compounds have been shown to inhibit the replication of viruses such as Hepatitis B and Chikungunya virus through in vitro studies. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrimidine ring can enhance antiviral efficacy.
Antibacterial Activity
In vitro tests have demonstrated that methyl derivatives of pyrimidines can possess significant antibacterial activity. Compounds with similar structures have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
Case Studies
- Antiviral Efficacy Against Hepatitis B Virus :
- Antibacterial Properties :
Toxicity and Safety Profile
While preliminary data suggest promising biological activities, toxicity assessments are crucial. The compound is classified as an irritant based on its chemical nature. Safety data sheets recommend handling with appropriate precautions to mitigate exposure risks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxylic Acid and Carbohydrazide Derivatives
(a) 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (Compound 3)
- Synthesis : Derived from the target compound via hydrazine hydrate treatment .
- Molecular formula : C₉H₁₀N₄O₅
- Molecular weight : 266 (M+H⁺, LC-MS/ESI)
- Yield : 67% (white powder)
- Melting point : 231 °C (decomposed)
- Key differences : Replacement of the methyl ester with a carbohydrazide (-CONHNH₂) group enhances reactivity for subsequent condensation with aldehydes .
(b) 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid
N’-Arylidene Carbohydrazide Derivatives (5a-l)
These derivatives are synthesized by condensing Compound 3 with substituted benzaldehydes . Representative examples:
Key findings :
Ethyl Ester Analog
- Name : Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Molecular formula : C₁₂H₁₃N₃O₅
- Molecular weight : 279.25
- CAS : 57821-19-9
- Key differences : Ethyl ester substitution at position 6 instead of methyl ester at position 4. This positional isomerism affects molecular geometry and biological activity.
Pyrido[2,3-d]pyrimidine Carboxylic Acids with Halogen Substituents
High-Yield Derivatives via Nanocatalysis
- Example: 1,3-Dimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic acids Yield: 96–98% (using recyclable nanocatalysts) Synthetic advantage: Ethanol drop-grinding method reduces reaction time and improves efficiency compared to traditional reflux .
Comparative Analysis of Key Properties
Research Findings and Implications
Anti-HIV-1 Potential: The target compound’s derivatives (e.g., 5a-l) exhibit enhanced integrase inhibition due to arylidene substituents, which likely interact with the enzyme’s active site .
Synthetic Efficiency: Nanocatalyst-assisted methods achieve higher yields (96–98%) compared to traditional reflux (63%) .
Structural Flexibility : Positional isomerism (e.g., ethyl ester at position 6 vs. methyl ester at position 5) significantly alters physicochemical properties .
Preparation Methods
Reaction of 6-Amino-1,3-Dimethyluracil with Mannich Bases
α,β-Unsaturated Ketone-Mediated Annulation
One-Pot Synthesis via Michael Addition
Reacting 6-amino-1,3-dimethyluracil with methyl propiolate under basic conditions initiates a Michael addition, followed by cyclodehydration to form the pyrido[2,3-d]pyrimidine skeleton.
Optimized Conditions :
- Solvent : Dimethylformamide (DMF)
- Catalyst : Piperidine (10 mol%)
- Temperature : 100°C, 6 hours
Outcome :
Post-Cyclization Functionalization
Esterification of Carboxylic Acid Intermediate
An alternative route involves synthesizing the carboxylic acid analog followed by esterification:
- Cyclization : React 6-amino-1,3-dimethyluracil with maleic anhydride to form the carboxylic acid derivative.
- Esterification : Treat with methanol and thionyl chloride (SOCl₂) to yield the methyl ester.
Critical Considerations :
- Avoid hydrolysis of the ester group during workup.
- Use anhydrous conditions to prevent side reactions.
Characterization and Validation
Spectroscopic Analysis
- $$^1$$H-NMR : Peaks at δ 3.35 ppm (N–CH₃), δ 3.85 ppm (COOCH₃), and δ 10.2 ppm (NH) confirm substituent positions.
- LC-MS : Molecular ion peak at m/z 265.22 [M+H]⁺ aligns with the calculated molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mannich Cyclization | 58–72 | 85–90 | High regioselectivity | Multi-step oxidation required |
| α,β-Ketone Annulation | 65 | >90 | One-pot synthesis | Limited substrate scope |
| Post-Functionalization | 45 | 80 | Flexibility in esterification | Risk of ester hydrolysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
